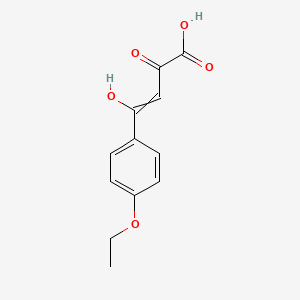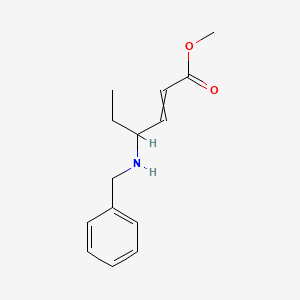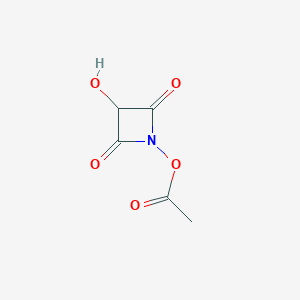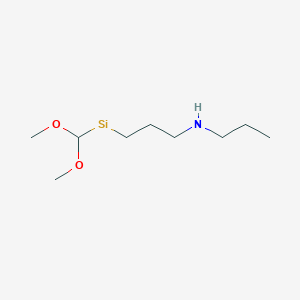![molecular formula C14H30O3Si B14310837 Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 112611-72-0](/img/structure/B14310837.png)
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: is a chemical compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . . It is a derivative of octanoic acid, which is a medium-chain fatty acid commonly found in various plant and animal sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 2,2-dimethyloctanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyloctanoic acid+methanolacid catalystmethyl 2,2-dimethyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous acid catalysts such as sulfonated resins can enhance the efficiency and selectivity of the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidation products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: in anhydrous ether.
Oxidation: or .
Major Products
Hydrolysis: and .
Reduction: .
Oxidation: or other oxidation products.
Scientific Research Applications
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: can be compared with other similar compounds such as:
Octanoic acid, methyl ester: (methyl octanoate)
Octanoic acid, 2-methyl-, methyl ester: (methyl 2-methyloctanoate)
Octanoic acid, 2-methoxy-, methyl ester: (methyl 2-methoxyoctanoate)
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the trimethylsilyl group in This compound imparts unique reactivity and stability, making it distinct from other related compounds.
Properties
CAS No. |
112611-72-0 |
|---|---|
Molecular Formula |
C14H30O3Si |
Molecular Weight |
274.47 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-trimethylsilyloxyoctanoate |
InChI |
InChI=1S/C14H30O3Si/c1-8-9-10-11-12(17-18(5,6)7)14(2,3)13(15)16-4/h12H,8-11H2,1-7H3 |
InChI Key |
QYMDTMAETXFTTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)



![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)

![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
